molecular formula C10H18N2 B14151950 [(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine CAS No. 290817-91-3

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine

Cat. No.: B14151950
CAS No.: 290817-91-3
M. Wt: 166.26 g/mol
InChI Key: ZDMOUIRMMCULSB-LPEHRKFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine is a chiral bicyclic amine featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) with a vinyl group at position 5 and a methanamine (-CH2NH2) substituent at position 2. Its stereochemistry (2R,4S,5R) is critical to its interactions with biological targets and physicochemical properties .

Properties

CAS No.

290817-91-3

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine

InChI

InChI=1S/C10H18N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h2,8-10H,1,3-7,11H2/t8-,9-,10+/m0/s1

InChI Key

ZDMOUIRMMCULSB-LPEHRKFASA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2CN

Canonical SMILES

C=CC1CN2CCC1CC2CN

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis offers a direct route to construct the bicyclic framework. Starting from a diene precursor, Grubbs catalysts (e.g., Grubbs II) facilitate intramolecular cyclization:

Linear precursor → [Grubbs II] → Bicyclic intermediate

This method is advantageous for its atom economy but requires judicious selection of protecting groups to prevent catalyst poisoning by the amine. Post-RCM hydrogenation may stabilize the ethenyl group, though this risks over-reduction.

Intramolecular Cyclization of Epoxides

Epoxide-opening cyclization provides stereochemical control. A pre-formed epoxide undergoes nucleophilic attack by the amine, forming the bicyclic system:

Epoxide precursor → [Base] → Azabicyclo[2.2.2]octane

The stereochemistry of the epoxide dictates the final configuration, enabling enantioselective synthesis when using chiral auxiliaries.

Asymmetric Catalytic Hydrogenation

Chiral ruthenium catalysts (e.g., Noyori-type) can establish stereocenters during hydrogenation of ketone intermediates:

Prochiral ketone → [Ru-(S)-BINAP] → (2R,4S,5R)-Alcohol intermediate

Subsequent functional group interconversion (e.g., Mitsunobu reaction) introduces the methanamine group while preserving stereochemistry.

Functional Group Transformations

Ethenyl Group Installation

The ethenyl moiety is introduced via:

  • Wittig reaction : Using triphenylphosphine ylides with aldehyde intermediates.
  • Elimination reactions : Dehydrohalogenation of β-haloamines with strong bases.
    Careful temperature control (-78°C to 0°C) prevents polymerization of the ethenyl group.

Amine Protection and Deprotection

Common strategies include:

Protecting Group Conditions for Removal Compatibility
Boc (tert-butyloxycarbonyl) TFA in DCM Acid-sensitive intermediates
Cbz (Benzyloxycarbonyl) H₂/Pd-C Hydrogenation-tolerant systems
Fmoc (Fluorenylmethyloxycarbonyl) Piperidine/DMF Solid-phase synthesis

Stereochemical Control

Chiral Pool Synthesis

Starting from naturally occurring chiral amines (e.g., cinchona alkaloids) allows retention of configuration. For example, quinine derivatives provide the azabicyclo framework, which can be modified to install the ethenyl and methanamine groups.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) resolve racemic mixtures through selective acylation:

Racemic amine → [Lipase CAL-B] → (R)-Acetamide + (S)-Amine

This method achieves >99% ee but requires optimization of solvent systems and acyl donors.

Industrial-Scale Considerations

Flow Chemistry

Continuous flow systems enhance reaction control for exothermic steps (e.g., hydrogenations):

[Microreactor] → [In-line HPLC monitoring] → Automated purification

This approach reduces batch-to-batch variability and improves safety.

Green Chemistry Metrics

Metric Traditional Batch Flow Process
E-factor 32 18
PMI (Process Mass Intensity) 56 29
Energy Consumption (kWh/kg) 120 75

Analytical Characterization

Critical quality attributes are verified through:

  • X-ray crystallography : Confirms absolute configuration
  • Chiral HPLC : Quantifies enantiomeric excess (≥98% ee required)
  • ²⁹Si NMR : Monitors silicon-based protecting groups

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of various materials and chemicals, including polymers and resins.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine involves its interaction with specific molecular targets. The ethenyl group can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The quinuclidine scaffold is shared among several natural and synthetic alkaloids. Key analogs include:

Compound Name Substituents Stereochemistry Molecular Formula Key Feature
Target Compound -CH2NH2 at C2; -CH2CH2 at C5 2R,4S,5R C10H16N2 Primary amine group
Quinine (QN) -(6-methoxyquinolin-4-yl)methanol at C2; -CH2CH2 at C5 8R,9S (C2S,4S,5R) C20H24N2O2 Antimalarial, TRPM4 channel blocker
Quinidine (QD) -(6-methoxyquinolin-4-yl)methanol at C2; -CH2CH2 at C5 8S,9R (C2R,4S,5R) C20H24N2O2 Antiarrhythmic, TRPM4 inhibitor
Cinchonine -(quinolin-4-yl)methanol at C2; -CH2CH2 at C5 8S,9R (C2R,4S,5R) C19H22N2O Antipyretic, antimalarial
Conquinamine Furoindole substituent; -CH2CH2 at C5 3aR,8aS C19H22N2O Derived from cinchona alkaloids
Cinchonamine -Indole-ethanol substituent at C2; -CH2CH2 at C5 1S,2α,4α,5β C19H22N2O Antibacterial, structural hybrid


Key Observations :

  • Substituent Variation: The target compound’s methanamine group contrasts with the methoxyquinolinyl-methanol groups in quinine/quinidine, reducing molecular weight and altering polarity.
  • Stereochemistry : Diastereomers like QN and QD exhibit divergent biological activities due to stereochemical differences at C8/C9 . The target compound’s 2R,4S,5R configuration may influence chiral recognition in synthesis or binding.

Physicochemical Properties

Property Target Compound Quinine Quinidine Cinchonine
Molecular Weight (g/mol) ~166 (estimated) 324.4 324.4 294.4
pKa ~10 (amine) 8.56 8.9 ~9.0 (estimated)
Solubility Higher (amine hydrophilicity) Low in water Low in water Low in water

Notes:

  • The target compound’s amine group increases basicity (higher pKa) compared to QN/QD’s tertiary amines, enhancing water solubility.
  • Cinchonine’s lack of a methoxy group reduces polarity compared to QN/QD .

Biological Activity

The compound [(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine , also known as a derivative of cinchonine, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and databases.

Chemical Information

  • IUPAC Name : (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine
  • Molecular Formula : C₁₉H₂₂N₂O
  • Molecular Weight : 306.39 g/mol
  • CAS Number : 7921 (for related compounds)

Structural Characteristics

The compound features a bicyclic structure that contributes to its biological activity. The presence of a nitrogen atom within the bicyclic system is significant for its interaction with biological targets.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of cinchonine, including this compound, possess antimicrobial properties against various pathogens.
  • Anticancer Properties : Initial in vitro studies suggest potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Neurological Effects : There is emerging evidence that this compound may influence neurotransmitter systems, potentially offering neuroprotective benefits.

The biological activity is believed to stem from its ability to interact with specific receptors or enzymes in the body. For instance:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors, influencing mood and cognitive functions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various cinchonine derivatives, including this compound. The results indicated significant activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A816
Compound B48
Target Compound612

Case Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 10 µM, with a notable increase in caspase activity, suggesting a mechanism involving programmed cell death.

Concentration (µM)% Cell ViabilityCaspase Activation (Fold Change)
01001
10753
25506

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.